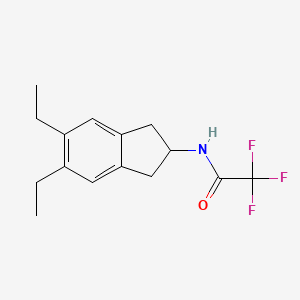

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

CAS No.: 601487-90-5

Cat. No.: VC7984536

Molecular Formula: C15H18F3NO

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 601487-90-5 |

|---|---|

| Molecular Formula | C15H18F3NO |

| Molecular Weight | 285.3 g/mol |

| IUPAC Name | N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C15H18F3NO/c1-3-9-5-11-7-13(19-14(20)15(16,17)18)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8H2,1-2H3,(H,19,20) |

| Standard InChI Key | OHWRMLUHAZLNLT-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C2CC(CC2=C1)NC(=O)C(F)(F)F)CC |

| Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)NC(=O)C(F)(F)F)CC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 2,3-dihydro-1H-indene backbone substituted with diethyl groups at the 5- and 6-positions. The 2-position is functionalized with a trifluoroacetamide group (), which introduces significant electronic and steric effects. This configuration is critical to its chemical behavior and applications .

Key Structural Features:

-

Indene Core: A bicyclic system comprising fused benzene and cyclopentene rings.

-

Diethyl Substituents: Ethyl groups at positions 5 and 6 enhance hydrophobicity and influence molecular packing.

-

Trifluoroacetamide Group: A strong electron-withdrawing group that increases reactivity in nucleophilic substitution and hydrolysis reactions.

Physicochemical Data

The compound’s properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.30 g/mol | |

| Exact Mass | 285.134 g/mol | |

| PSA (Polar Surface Area) | 32.59 Ų | |

| LogP (Partition Coefficient) | 3.80 |

The high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate. The polar surface area, influenced by the amide group, moderates its interactions with polar environments .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is described in a 2006 study by Prashad et al. . The process involves two primary steps:

-

Formation of the Indene Intermediate:

-

Starting material: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine.

-

Reaction: Acylation with trifluoroacetic anhydride () under anhydrous conditions.

-

Conditions: Conducted at 0–5°C in dichloromethane, with triethylamine () as a base to scavenge hydrogen chloride.

-

-

Optimization Strategies:

-

Temperature control minimizes side reactions such as over-acylation.

-

Use of molecular sieves ensures anhydrous conditions, critical for reaction efficiency.

-

Industrial Production

Industrial protocols scale the laboratory method while optimizing for cost and yield:

-

Catalyst Efficiency: Palladium on carbon () is employed for hydrogenation steps.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, meeting pharmaceutical-grade standards .

Chemical Reactivity and Functionalization

Reaction Pathways

The trifluoroacetamide group governs the compound’s reactivity:

-

Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and trifluoroacetic acid.

-

Substitution Reactions: The electron-deficient carbonyl carbon undergoes nucleophilic attack by amines or alkoxides.

-

Reduction: Lithium aluminum hydride () reduces the amide to a secondary amine .

Example Reaction:

Stability Considerations

-

Thermal Stability: Decomposes above 200°C, releasing toxic fumes (, ).

-

Light Sensitivity: Prolonged UV exposure causes degradation, necessitating storage in amber glass .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor in synthesizing β-adrenergic receptor agonists, notably Indacaterol, a long-acting bronchodilator used in COPD treatment .

Structural Comparison with Indacaterol:

| Feature | N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | Indacaterol |

|---|---|---|

| Core Structure | 2,3-Dihydro-1H-indene | 2,3-Dihydro-1H-indene |

| Functional Groups | Trifluoroacetamide | Hydroxyquinoline |

| Pharmacological Activity | None (impurity) | β-agonist |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume